molecular formula C20H25Cl2NO B195439 Cloperastine hydrochloride CAS No. 14984-68-0

Cloperastine hydrochloride

Numéro de catalogue: B195439
Numéro CAS: 14984-68-0
Poids moléculaire: 366.3 g/mol
Clé InChI: UNPLRYRWJLTVAE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cloperastine hydrochloride is a compound primarily used as an antitussive and antihistamine. It is marketed as a cough suppressant in various countries, including Japan, Hong Kong, and some European nations. The compound was first introduced in Japan in 1972 and later in Italy in 1981 . This compound is known for its efficacy in treating coughs without the sedative effects commonly associated with other antitussives.

Méthodes De Préparation

Condensation-Etherification Method for Cloperastine Hydrochloride

Reaction Mechanism and Intermediate Synthesis

The synthesis begins with the condensation of 4-chlorodiphenylchloromethane (compound IV) and 2-piperidineethanol (compound III) in the presence of an aprotic solvent (e.g., dichloromethane) and an acid-binding agent (e.g., triethylamine) . This step generates the intermediate 1-[2-[(4-chloro-α-phenylbenzyl)oxy]ethyl]piperidine (compound II) via nucleophilic substitution. The reaction proceeds at 20–30°C for 3 hours, with triethylamine neutralizing HCl byproducts to drive the reaction forward .

Salification and Final Product Isolation

Compound II undergoes salification with hydrogen chloride gas or hydrochloric acid in solvents such as ethyl acetate or tetrahydrofuran. The optimal molar ratio of HCl to compound II is ≥1:1, ensuring complete protonation of the piperidine nitrogen . Post-crystallization, the product is recrystallized from isopropanol, yielding this compound with 99.8% purity and single impurities <0.1% .

Key Reaction Parameters:

ParameterConditions
Solvent (Step 1)Dichloromethane, ethyl acetate
Acid-binding agentTriethylamine, sodium carbonate
Temperature (Step 1)10–100°C
Reaction time (Step 1)1–16 hours
Salification solventEthyl acetate, isopropanol
Final purity>99.7% (HPLC)

Two-Step Etherification-Salification Protocol

Etherate Formation

In this method, 4-chlorodiphenyl methanol reacts with ethylene chlorhydrin in toluene using sodium bisulfate as a catalyst . The reaction occurs at 95–100°C for 2 hours, forming an etherate intermediate (compound III). This step achieves a 94% yield, with toluene facilitating azeotropic water removal to prevent hydrolysis .

Piperidine Coupling and Salification

The etherate reacts with piperidine in the presence of sodium carbonate at 100–105°C for 4 hours. Subsequent salification with HCl in aqueous ethanol yields this compound with 99.86% content and 86.5% recovery .

Key Reaction Parameters:

ParameterConditions
CatalystSodium bisulfate, sodium carbonate
SolventToluene, ethanol
Temperature (Step 1)95–100°C
Reaction time (Step 1)2 hours
Final recovery86.5%
Purity>99.0% (HPLC)

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

Method 1’s linear synthesis requires fewer steps but uses costlier intermediates (compound IV and III). In contrast, Method 2’s convergent approach leverages cheaper starting materials (4-chlorodiphenyl methanol) but necessitates rigorous temperature control to minimize byproducts .

Solvent and Catalyst Selection

  • Method 1 : Aprotic solvents (dichloromethane) enhance nucleophilicity, while triethylamine improves reaction kinetics by neutralizing HCl .

  • Method 2 : Toluene’s high boiling point (110°C) suits high-temperature etherification, and sodium bisulfate acts as a proton donor to accelerate carbocation formation .

Product Quality

Method 1’s salification in ethyl acetate reduces impurity carryover, achieving superior purity (>99.7%) compared to Method 2’s 99.0–99.8% . However, Method 2’s higher recovery (86.5% vs. 80–85% in Method 1) makes it preferable for large-scale production .

Optimization Strategies for Industrial Production

Solvent Recycling

Both methods recover solvents like dichloromethane and toluene via distillation, reducing costs by 15–20% .

Byproduct Mitigation

  • Method 1 : Excess triethylamine (10% above stoichiometric) minimizes residual HCl, preventing piperidine hydrochloride formation .

  • Method 2 : Sodium carbonate neutralizes liberated HCl during piperidine coupling, suppressing 2-chloroethane byproducts .

Quality Control and Analytical Validation

Chromatographic Purity Assessment

HPLC analysis with C18 columns and UV detection (254 nm) confirms purity. Method 1’s this compound shows a single peak at 8.2 minutes, while Method 2’s product exhibits 99.86% peak area .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 7.4–7.2 (m, 9H, aromatic), 4.1 (t, 2H, OCH₂), 3.2 (m, 4H, piperidine) .

  • IR (KBr): 3420 cm⁻¹ (N⁺–H stretch), 1590 cm⁻¹ (C–Cl) .

Analyse Des Réactions Chimiques

Synthetic Routes

Cloperastine hydrochloride is synthesized through convergent methods to improve yield and purity. Key pathways include:

1.1. Condensation-Etherification Method

The patented method (CN113651772A) involves two primary steps :

  • Step 1 : Condensation of 4-chlorodiphenylmethanol (Compound IV) with 2-piperidineethanol (Compound III) in an aprotic solvent (e.g., dichloromethane) using triethylamine as an acid-binding agent.

    • Reaction Conditions : 10–100°C, 1–16 hours.

    • Molar Ratio : 1:0.8–10 (IV:III).

  • Step 2 : Salt formation by dissolving the intermediate (Compound II) in a solvent (e.g., ethyl acetate) and treating with HCl gas or hydrochloric acid.

    • Purity : >99.7%, single impurity <0.1% .

1.2. Alternative Synthetic Pathways

  • Halogenation-Etherification :

    • 4-Chlorobenzhydrol is halogenated with PBr₃ in CCl₄, followed by reaction with 2-chloroethanol and piperidine .

  • BOC Sciences Method :

    • Uses 4-chlorodiphenylmethanol, 2-chloroethanol, sodium bisulfate, and toluene, followed by piperidine and K₂CO₃ at 100–105°C .

Table 1: Comparison of Synthetic Methods

MethodStarting MaterialsKey Reagents/ConditionsYield/Purity
Patented (CN113651772A)Compound IV + IIITriethylamine, dichloromethane>99.7% purity
Halogenation-Etherification4-Chlorobenzhydrol + 2-chloroethanolPBr₃, piperidineNot specified
BOC Sciences4-ChlorodiphenylmethanolNaHSO₄, toluene, K₂CO₃Requires recrystallization

Metabolic Reactions

Cloperastine undergoes hepatic metabolism primarily mediated by CYP2D6, with additional phase II conjugation:

  • Phase I Metabolism :

    • Demethylation by CYP2D6 to form desmethylcloperastine (major metabolite) .

  • Phase II Metabolism :

    • Glucuronidation of the parent drug and metabolites, facilitating renal excretion .

Key Findings :

  • Bioequivalence Studies : Cloperastine’s pharmacokinetics show a half-life of ~35 hours, with AUC₀–∞ values of 88.4 ng·h/mL (fasting) and 87.4 ng·h/mL (postprandial) .

  • Metabolite Detection : LC-MS/MS confirms desmethylcloperastine as the primary metabolite, detectable in plasma within 1 hour post-administration .

Impurities and Byproducts

Synthetic processes generate specific impurities, which are tightly controlled in industrial production:

Table 2: Common Impurities in this compound Synthesis

ImpurityStructureSource
A4-Chlorobenzhydrol derivativeIncomplete etherification
BPiperidine adductSide reaction with excess piperidine
C2-ChloroethaneByproduct of etherification
DOxidized intermediatesExposure to oxidative conditions
  • Mitigation Strategies :

    • Use of aprotic solvents (e.g., dichloromethane) reduces 2-chloroethane formation .

    • Recrystallization in anhydrous ethanol removes piperidine adducts .

Stability and Degradation

This compound is stable under recommended storage conditions but degrades under extreme pH or heat:

  • Hydrolysis : Acidic/basic conditions cleave the ether bond, yielding 4-chlorobenzhydrol and 2-piperidineethanol derivatives.

  • Oxidation : Forms N-oxide derivatives under prolonged light exposure .

Applications De Recherche Scientifique

Pharmacological Overview

Cloperastine acts primarily by suppressing the cough reflex at the central nervous system level without causing respiratory depression, a common side effect associated with traditional opioid antitussives like codeine. It also exhibits antihistaminic effects, which can be beneficial in allergic cough scenarios. The compound has been shown to inhibit G protein-coupled inwardly rectifying potassium channels, contributing to its antitussive effects .

Clinical Applications

1. Treatment of Cough:

  • Acute and Chronic Cough: Cloperastine is indicated for both acute and chronic coughs resulting from respiratory infections, chronic bronchitis, and chronic obstructive pulmonary disease (COPD). Clinical studies have demonstrated its efficacy in reducing cough frequency and severity .
  • Pediatric Use: Cloperastine has been reported to be safe and effective in children, providing relief from cough without the risk of addiction or respiratory depression associated with narcotic agents .

2. Comparative Efficacy:

  • In studies comparing cloperastine with codeine, cloperastine showed superior efficacy in alleviating cough symptoms while maintaining a favorable safety profile. For instance, one study indicated that 66.7% of patients experienced maximum relief from cough symptoms within days of starting treatment with cloperastine .

Data Tables

Study Population Dosage Efficacy Side Effects
Camisasca et al. (2011)23 patients with persistent cough20 mg at nightSignificant reduction in night-time coughNone reported
Olivieri et al. (2011)30 patients with chronic bronchopneumonia35.4 mg three times daily for 9 daysEffective in controlling cough symptomsNo change in sputum properties
Margarino et al. (2011)156 patients with chronic coughCloperastine syrup vs. codeineCloperastine more effective; rapid action notedExcellent tolerability
Ghiringhelli et al. (2011)38 patients with COPD exacerbationStandard dosageEffective control of nonproductive cough from day oneNo adverse effects noted

Case Studies

Case Study 1: Pediatric Application
A multicenter study involving children suffering from acute respiratory infections demonstrated that cloperastine significantly reduced coughing episodes, improving sleep quality without adverse effects on respiratory function .

Case Study 2: Chronic Bronchitis
In a clinical trial involving adults with chronic bronchitis, patients treated with cloperastine reported substantial improvement in cough severity compared to those receiving placebo. The study highlighted cloperastine's ability to maintain mucociliary function while providing symptomatic relief .

Comparaison Avec Des Composés Similaires

    Codeine: Another antitussive agent, but with more pronounced sedative effects.

    Dextromethorphan: A widely used cough suppressant with a different mechanism of action.

    Diphenhydramine: An antihistamine with sedative properties, often used in combination with other antitussives.

Uniqueness: Cloperastine hydrochloride is unique in its dual activity as both an antitussive and antihistamine. Unlike codeine, it does not act on the central nervous system or the respiratory center, making it a safer option for treating coughs without significant sedation .

Activité Biologique

Cloperastine hydrochloride is a pharmaceutical compound primarily recognized for its antitussive (cough-suppressing) properties. Recent research has expanded its profile, revealing significant biological activities beyond cough relief, including potential anti-cancer effects and modulation of various physiological processes. This article synthesizes current knowledge on the biological activity of cloperastine, focusing on its mechanisms of action, pharmacological effects, and clinical implications.

Overview of this compound

This compound is a central antitussive agent that acts without the sedative effects commonly associated with opioids. It functions by inhibiting the cough reflex at the central nervous system level while exhibiting antihistaminic properties. The compound is also noted for its mild bronchorelaxant effects and has been shown to have a favorable safety profile compared to traditional cough medications like codeine .

  • Antitussive Activity : Cloperastine's primary mechanism involves the inhibition of the cough center in the brain without affecting respiratory drive, making it a safer alternative to opioid-based treatments . It achieves this by blocking G protein-coupled inwardly rectifying potassium (GIRK) channels, which play a role in neuronal excitability related to cough reflexes.
  • Antihistaminic Effects : Cloperastine acts as an H1 receptor antagonist, effectively reducing histamine-induced bronchospasm. This property is particularly beneficial in conditions characterized by excessive coughing due to allergic reactions or respiratory irritants .
  • Anti-Cancer Properties : Recent studies have highlighted cloperastine's ability to inhibit the proliferation of esophageal squamous cell carcinoma (ESCC) cells. The compound suppresses mitochondrial oxidative phosphorylation, leading to reduced tumor growth both in vitro and in vivo. In a xenograft mouse model, cloperastine significantly inhibited ESCC tumor growth by downregulating key proteins involved in mitochondrial function, such as NADH dehydrogenase subunits and cytochrome C oxidase .

Pharmacokinetics

Cloperastine is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1–1.5 hours. Its half-life is approximately 23 hours, allowing for effective dosing schedules (10-20 mg three times daily). The drug is metabolized primarily in the liver and excreted via urine as metabolites within 24 hours post-administration .

Case Studies and Clinical Findings

  • Cough Relief in Respiratory Conditions : Cloperastine has been shown to effectively reduce coughing in patients with various respiratory conditions such as bronchitis and lung cancer. Clinical trials indicated that it alleviates cough symptoms significantly better than placebo without causing respiratory depression or addiction .
  • Cancer Treatment Potential : A study demonstrated that cloperastine inhibited ESCC cell proliferation through mitochondrial pathway suppression. The treatment led to a significant decrease in cell viability in vitro and reduced tumor size in xenograft models, suggesting its potential as an adjunct therapy in cancer treatment .

Data Summary

The following table summarizes key pharmacokinetic parameters and biological activities of this compound:

Parameter Value
Peak Plasma Concentration (Cmax) 81.0 ± 46.9 h∙ng/ml
Time to Peak Concentration (Tmax) 1–1.5 hours
Half-life (t1/2) 23 hours
Therapeutic Dose 10–20 mg three times daily
Main Actions Antitussive, Antihistaminic
Anti-Cancer Activity Inhibits ESCC cell proliferation

Q & A

Basic Research Questions

Q. What physicochemical properties of cloperastine hydrochloride are critical for formulation development, and how are they assessed experimentally?

Cloperastine HCl’s melting point (148°C) and compatibility with excipients are key parameters. Differential Scanning Calorimetry (DSC) is used to evaluate thermal behavior and detect interactions between the drug and excipients (e.g., Eudragit E PO®). For instance, DSC thermograms of cloperastine HCl mixed with excipients reveal shifts in melting endotherms, indicating compatibility or incompatibility . Fourier Transform Infrared Spectroscopy (FTIR) further confirms the absence of chemical interactions by analyzing functional group vibrations (400–4000 cm⁻¹ range) .

Q. How do powder flow properties influence the design of orodispersible tablets (ODTs) for cloperastine HCl?

Pre-compression parameters such as bulk density, tapped density, Hausner ratio, and Carr index are measured to assess powder flowability. For example, a Hausner ratio <1.25 indicates good flow, critical for direct compression formulations. Poor flow may require granulation or the addition of glidants. These parameters are evaluated using USP methods to ensure reproducibility in tablet manufacturing .

Q. What analytical methods are validated for quantifying cloperastine HCl in formulations, and how are they optimized?

Reverse-phase HPLC with UV detection is commonly validated for cloperastine HCl quantification. Chromatographic conditions include a C18 column, methanol:phosphate buffer (70:30, pH 6), and detection at 254 nm. Method validation follows ICH Q2(R2) guidelines, assessing linearity (e.g., 10–100 µg/mL), precision (RSD <2%), and accuracy (recovery 98–102%) . Sample preparation involves sonication and dilution to minimize matrix interference.

Advanced Research Questions

Q. How do formulation strategies (e.g., lyophilization vs. direct compression) impact the pharmacokinetics of cloperastine HCl in vivo?

Lyophilized ODTs exhibit superior bioavailability due to enhanced porosity, accelerating dissolution. In Wistar rats, lyophilized tablets (L1) achieved a Cmax of 16.56 µg/mL for cloperastine HCl, compared to 14.75 µg/mL for direct compression (F9). Statistical analysis (paired t-test, p<0.05) confirmed significant differences in dissolution rates, attributed to the absence of superdisintegrants in lyophilized formulations . AUClast values for lyophilized tablets were 2.17-fold higher than commercial products, indicating prolonged systemic exposure .

Q. How can researchers resolve contradictions in dissolution data between cloperastine HCl and co-administered drugs (e.g., rupatadine)?

Dissolution profiles may diverge due to differences in drug-excipient interactions or solubility. For example, cloperastine HCl released 81.25% at 30 minutes, while rupatadine reached 83.9% at 5 minutes in lyophilized ODTs. To address this, factorial design experiments optimize variables like superdisintegrant concentration (e.g., 20 mg crospovidone) and pH adjustment. Statistical tools (Minitab®) identify significant factors (p<0.05) and refine formulation robustness .

Q. What methodologies are employed to validate the bioequivalence of cloperastine HCl formulations in preclinical models?

Pharmacokinetic studies in Wistar rats compare test formulations to reference products using parameters like Tmax, Cmax, and AUC. For example, lyophilized ODTs showed a Tmax of 0.75 hours vs. 1 hour for commercial tablets. Non-compartmental analysis (NCA) calculates bioavailability ratios, while ANOVA evaluates inter-group variability. Ethical protocols ensure compliance with 3R principles (replacement, reduction, refinement) .

Q. Methodological Considerations

  • Experimental Design : Use factorial designs (e.g., 3<sup>2</sup> factorial matrices) to screen excipient ratios and compression forces .
  • Data Analysis : Apply paired t-tests or ANOVA to compare dissolution profiles, with p<0.05 indicating significance .
  • Green Chemistry : Implement spectrofluorometric methods (e.g., λexem = 275/305 nm) for eco-friendly plasma analysis, validated per ICH guidelines .

Propriétés

IUPAC Name

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO.ClH/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;/h1,3-4,7-12,20H,2,5-6,13-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPLRYRWJLTVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3703-76-2 (Parent)
Record name Cloperastine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5045413
Record name Cloperastine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14984-68-0, 3703-76-2
Record name Cloperastine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14984-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloperastine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloperastine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758635
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cloperastine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-[(4-chlorophenyl)phenylmethoxy]ethyl]piperidinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.501
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOPERASTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI4N7C63ND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoate
Methyl 2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoate
Cloperastine hydrochloride
Methyl 2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoate
Methyl 2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoate
Cloperastine hydrochloride
Methyl 2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoate
Methyl 2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoate
Cloperastine hydrochloride
Methyl 2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoate
Methyl 2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoate
Cloperastine hydrochloride
Methyl 2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoate
Methyl 2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoate
Methyl 2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoate
Cloperastine hydrochloride
Methyl 2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoate
Methyl 2-[[3-amino-1-[3-(1-amino-2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoate
Cloperastine hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.